16-Oxoalisol A
Overview
Description
The compound 16-Oxoalisol A is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a polycyclic framework, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
16-Oxoalisol A is a triterpene found in Rhizoma Alismatis, a commonly used traditional Chinese medicine It’s known that rhizoma alismatis can be used for the research of urinary tract diseases , suggesting that this compound may interact with targets related to these conditions.
Mode of Action
It’s known that the compound has potential anti-tumor and anti-inflammatory activities , which suggests that it may interact with its targets to modulate cell growth and inflammatory responses
Biochemical Pathways
Given its potential anti-tumor and anti-inflammatory activities , it’s plausible that the compound may influence pathways related to cell proliferation, apoptosis, and inflammation. More detailed studies are required to confirm this.
Result of Action
This compound has been shown to have potential anti-tumor and anti-inflammatory effects . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell growth and reduce inflammation.
Biochemical Analysis
Biochemical Properties
16-Oxoalisol A plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolic pathways of lipids and carbohydrates, modulating their activity and thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been shown to inhibit certain enzymes involved in lipid metabolism, thereby reducing the synthesis of lipids. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression. The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, this compound can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. This compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and affecting the overall metabolic flux. For example, this compound can inhibit enzymes involved in lipid synthesis, leading to reduced lipid accumulation in cells. Additionally, this compound can influence the levels of various metabolites, thereby altering the metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its localization within cells can influence its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can influence its ability to modulate cellular functions and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development for treating various diseases, including cancer and metabolic disorders.
Industry
In industry, the compound may be used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable in the development of new materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar in structure but lacks some functional groups.
Steroids: Share the polycyclic framework but differ in functional group arrangement.
Terpenoids: Similar in having multiple chiral centers and complex structures.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQRGCYJUHPER-KXVAGGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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